molecular formula C5H5N3O3 B13888515 methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate

methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13888515
M. Wt: 155.11 g/mol
InChI Key: ZWUQIAZSUFLCFR-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Chemical Reactions Analysis

Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Mechanism of Action

The mechanism of action of methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with biological receptors and enzymes, thereby exerting its effects . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C5H5N3O3/c1-11-5(10)4-6-3(2-9)7-8-4/h2H,1H3,(H,6,7,8)

InChI Key

ZWUQIAZSUFLCFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=N1)C=O

Origin of Product

United States

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